1-Methylindoline-5-carbonitrile
Overview
Description
1-Methylindoline-5-carbonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
The synthesis of 1-Methylindoline-5-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindole with cyanogen bromide under basic conditions to introduce the nitrile group at the 5-position of the indole ring . Another approach includes the use of palladium-catalyzed cross-coupling reactions to form the desired compound . Industrial production methods often employ these synthetic routes on a larger scale, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Methylindoline-5-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions include oxo derivatives, amines, and substituted indoles .
Scientific Research Applications
1-Methylindoline-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Methylindoline-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methylindoline-5-carbonitrile can be compared with other indole derivatives such as:
1-Methylindole: Lacks the nitrile group, making it less reactive in certain chemical reactions.
5-Cyanoindole: Similar structure but without the methyl group at the 1-position, affecting its chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELHKUNNNEBDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729170 | |
Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57413-40-8 | |
Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.